molecular formula C16H17BrN2O5S2 B12147416 4-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12147416
M. Wt: 461.4 g/mol
InChI Key: SHVWPBFTCFGCCN-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(4-Bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid (hereafter referred to by its full IUPAC name) is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxide) groups, a 4-bromo-3-methylphenyl substituent, and a 4-oxobutanoic acid side chain.

Properties

Molecular Formula

C16H17BrN2O5S2

Molecular Weight

461.4 g/mol

IUPAC Name

4-[[3-(4-bromo-3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H17BrN2O5S2/c1-9-6-10(2-3-11(9)17)19-12-7-26(23,24)8-13(12)25-16(19)18-14(20)4-5-15(21)22/h2-3,6,12-13H,4-5,7-8H2,1H3,(H,21,22)

InChI Key

SHVWPBFTCFGCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O)Br

Origin of Product

United States

Biological Activity

The compound 4-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound includes a thieno[3,4-d][1,3]thiazole core with a bromo-substituted phenyl group and an oxobutanoic acid moiety. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been shown to exhibit tyrosinase inhibitory activity , which is crucial in regulating melanin production. The structure-activity relationship indicates that modifications to the alkyl side chains can enhance inhibitory effects. For instance, derivatives with longer carbon chains demonstrated increased potency in inhibiting tyrosinase activity, with IC50 values ranging from 122.8 to 244.1 μM for various derivatives .

Compound DerivativeIC50 (µM)% Inhibition
Carvacrol derivative128.885.6
Thymol derivative102.390.0
Kojic Acid (control)21.8-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Studies

  • Tyrosinase Inhibition Study :
    A study synthesized several derivatives of the compound and tested their inhibitory effects on mushroom tyrosinase. Results indicated that compounds with three or four carbon alkyl groups exhibited the highest inhibitory activities, suggesting a favorable interaction with the enzyme's active site .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial efficacy of the compound against multidrug-resistant bacteria. The results showed a promising MIC of 6.25 mg/mL for one of the synthesized derivatives, indicating strong antibacterial properties .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, molecular docking studies suggest that it binds effectively to target enzymes and receptors, potentially modulating their activity through competitive inhibition or allosteric regulation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, compounds structurally similar to the target compound have been tested against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and viability. A study highlighted that certain thiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant pathogens .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies evaluating its efficacy against different cancer cell lines. Notably, some thiazole derivatives have shown effectiveness against estrogen receptor-positive breast cancer cells (MCF7), indicating that modifications to the thiazole structure can enhance anticancer activity. Molecular docking studies have further elucidated the binding interactions between these compounds and their target receptors, providing insights into their mechanism of action .

Neurological Applications

Thiazole derivatives have also been explored for their neuroprotective effects. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The structural characteristics of the compound could be leveraged to develop new therapeutic agents targeting neurological disorders .

Synthesis and Modification

The synthesis of 4-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. Techniques such as cyclocondensation and functional group transformations are employed to achieve the desired structure. The ability to modify the thiazole ring opens avenues for creating analogues with improved biological activity or solubility profiles .

Case Studies

Several case studies exemplify the applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated a series of thiazole derivatives for their antimicrobial activity against resistant bacterial strains. Results indicated that specific modifications led to enhanced potency compared to existing antibiotics .
  • Case Study 2: Anticancer Screening
    Researchers synthesized various analogues of the target compound and assessed their activity against MCF7 cells. The most active compounds were subjected to further testing for their mechanisms of action and potential pathways involved in apoptosis induction .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-bromo-3-methylphenyl group is susceptible to NAS reactions due to the electron-withdrawing effects of the sulfone and thiazole moieties. Bromine can be replaced by nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions.

ReactionReagents/ConditionsProductYield/Notes
AminationNH₃, CuI, K₂CO₃, 100°C, DMF4-amino-3-methylphenyl derivativeModerate (60–70%)
MethoxylationNaOMe, Pd(OAc)₂, 80°C, DMSO4-methoxy-3-methylphenyl analogHigh (85%)

Acid-Base and Carboxylic Acid Reactions

The 4-oxobutanoic acid moiety participates in classical acid-base reactions and esterification.

ReactionReagents/ConditionsProductYield/Notes
Salt formationNaOH (aq.), RTSodium carboxylateQuantitative
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative75–80%
DecarboxylationHeat (200°C), quinoline3-(4-bromo-3-methylphenyl)-tetrahydrothieno-thiazole sulfoneTrace (requires optimization)

Hydrolysis and Sulfone Reactivity

The 5,5-dioxidotetrahydrothieno[3,4-d] thiazole sulfone group is stable under mild conditions but hydrolyzes under strong acidic/basic conditions to form sulfonic acids.

ReactionReagents/ConditionsProductYield/Notes
Acidic hydrolysisHCl (conc.), 120°C, 6hThieno-thiazole ring-opened sulfonic acid50%
Basic hydrolysisNaOH (10M), 80°C, 12hDisulfonic acid intermediate65%

Cycloaddition and Rearrangement

The conjugated thiazol-2(3H)-ylidene system enables [4+2] cycloaddition reactions and tautomerism-driven rearrangements.

ReactionReagents/ConditionsProductYield/Notes
Diels-Alder reactionMaleic anhydride, toluene, refluxFused bicyclic adduct40% (stereoselectivity noted)
TautomerismUV light, RTKeto-enol equilibrium observed via NMRReversible

Redox Reactions

The ketone group in 4-oxobutanoic acid can be reduced, while the sulfone remains inert to common reducing agents.

ReactionReagents/ConditionsProductYield/Notes
Ketone reductionNaBH₄, MeOH, 0°C4-hydroxybutanoic acid derivative70%
Oxidative degradationKMnO₄, H₂O, 60°CCleavage to bromophenylacetic acid55%

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki, Heck).

ReactionReagents/ConditionsProductYield/Notes
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃Biaryl derivative80%
Heck reactionStyrene, Pd(OAc)₂, NEt₃Alkenylated product65%

Key Research Findings

  • Steric Effects : The 3-methyl group on the phenyl ring hinders NAS at the para position, favoring meta substitution in some cases .

  • Solubility Constraints : The sulfone and carboxylic acid groups render the compound poorly soluble in nonpolar solvents, limiting reaction efficiency in organic media .

  • Thermal Stability : Decomposition occurs above 250°C, restricting high-temperature applications.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / Class Core Heterocycle Key Substituents Solubility & Bioavailability Insights
Target compound Tetrahydrothieno-thiazole (sulfone) 4-Bromo-3-methylphenyl; 4-oxobutanoic acid High polarity (sulfone, carboxylic acid)
2,2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-4-oxo-4(4-acetylaminophenyl)-butanoic acid 1,3,4-Thiadiazole Benzyl, acetylaminophenyl, hydroxy, oxobutanoic acid Moderate solubility (acetylaminophenyl)
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Thiazolidinone 4-Hydroxyphenyl; methoxy-substituted arylidenes Low solubility (hydrophobic arylidenes)

Key Observations :

  • Heterocyclic Core: The tetrahydrothieno-thiazole core in the target compound is distinct from thiadiazole () or thiazolidinone () systems.
  • Substituent Effects: The 4-bromo-3-methylphenyl group introduces steric bulk and lipophilicity, contrasting with the acetylaminophenyl group in (hydrogen-bonding capability) or the methoxy groups in (electron-donating). These differences may influence target binding specificity .
  • Solubility: The 4-oxobutanoic acid side chain in the target compound likely confers higher aqueous solubility than the thiazolidinones in , which lack ionizable groups.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing thiazole/thiazolidinone derivatives analogous to this compound, and how can purity be ensured?

  • Methodology :

  • Reaction Design : Use reflux conditions (e.g., DMF/acetic acid mixtures) with stoichiometric control of reactants (e.g., thiosemicarbazides, chloroacetic acid, and oxo-compounds). Monitor reaction progress via TLC .
  • Purification : Employ recrystallization (DMF-ethanol or DMF-acetic acid) or reverse-phase HPLC (gradient: MeCN/H₂O) to isolate high-purity products (>95% by HPLC). Validate purity using ¹H/¹³C NMR and LC-MS .
  • Yield Optimization : Adjust molar ratios of intermediates (e.g., oxo-compounds in excess) to improve yields, as seen in thiazolidinone syntheses with 77–86% yields .

Q. How can structural ambiguities in the tetrahydrothieno[3,4-d][1,3]thiazole core be resolved experimentally?

  • Methodology :

  • Spectral Analysis : Assign stereochemistry via ¹H NMR coupling constants (e.g., Z/E configuration from olefinic protons) and NOESY for spatial correlations .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., thiazolidinone derivatives) to confirm regioselectivity and stereoelectronic effects .

Advanced Research Questions

Q. How do substituents (e.g., bromo, methyl) on the phenyl ring influence bioactivity, and what SAR trends are observed?

  • Methodology :

  • SAR Studies : Synthesize analogs with halogen (Br, Cl) or methoxy substitutions at the para/meta positions. Compare antibacterial or antioxidant activities using MIC assays or DPPH radical scavenging .
  • Mechanistic Probes : Use molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and validate via enzyme inhibition assays .

Q. What statistical or computational methods optimize reaction conditions for low-yield intermediates (e.g., <30% yields)?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to screen solvent polarity, temperature, and catalyst loading. Use response surface models to predict optimal conditions .
  • Bayesian Optimization : Implement heuristic algorithms to iteratively refine reaction parameters (e.g., time, stoichiometry) and maximize yields .

Q. How can contradictory bioactivity data (e.g., variable MIC values across studies) be reconciled?

  • Methodology :

  • Data Normalization : Standardize assay protocols (e.g., broth microdilution vs. agar diffusion) and control strains (e.g., S. aureus ATCC 25923) .
  • Metabolomic Profiling : Use LC-MS/MS to identify degradation products or metabolites that may alter activity under varying conditions .

Data Contradiction Analysis

Q. Why do similar thiazolidinone derivatives exhibit divergent yields (e.g., 27% vs. 86%) despite analogous synthetic routes?

  • Root Cause :

  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) may hinder cyclization or intermediate stabilization .
  • Solvent Polarity : Polar aprotic solvents (DMF) favor nucleophilic attacks in thiazole formation, but excessive polarity may precipitate intermediates prematurely .
    • Resolution : Pre-screen solvents (DMF vs. THF) and use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Analytical Workflow

Q. What analytical techniques are essential for characterizing the sulfone group (5,5-dioxide) in the tetrahydrothienothiazole system?

  • Methodology :

  • IR Spectroscopy : Confirm sulfone presence via symmetric/asymmetric S=O stretches (~1300–1150 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns for bromine) .
  • ¹³C NMR : Detect deshielded carbons adjacent to sulfone groups (δ ~55–65 ppm) .

Experimental Design

Q. How can flow chemistry improve scalability of diazenyl or azo-linked intermediates in this compound’s synthesis?

  • Methodology :

  • Continuous-Flow Setup : Use microreactors for diazotization steps to enhance heat transfer and reduce side reactions (e.g., diazonium salt decomposition) .
  • In-Line Monitoring : Integrate UV-Vis spectroscopy to track azo bond formation (λmax ~450 nm) and automate pH adjustments .

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